![molecular formula C9H13N3O3 B12920536 4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid CAS No. 91473-55-1](/img/structure/B12920536.png)
4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of isobutylamine with an imidazole derivative. One common method is the condensation of isobutylamine with 4-carboxyimidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole derivatives with modified functional groups.
Substitution: Imidazole derivatives with substituted functional groups.
Applications De Recherche Scientifique
5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imiquimod: An immune response modifier used to treat skin conditions.
Aminosalicylic acid: An anti-mycobacterial agent used in the treatment of tuberculosis.
Uniqueness
5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike similar compounds, it may exhibit unique binding affinities and specificities, making it valuable for targeted applications in research and industry .
Propriétés
Numéro CAS |
91473-55-1 |
|---|---|
Formule moléculaire |
C9H13N3O3 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
4-(2-methylpropylcarbamoyl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-5(2)3-10-8(13)6-7(9(14)15)12-4-11-6/h4-5H,3H2,1-2H3,(H,10,13)(H,11,12)(H,14,15) |
Clé InChI |
JQZKWMISQJNQNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C1=C(NC=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-](/img/structure/B12920457.png)
![3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione](/img/structure/B12920470.png)
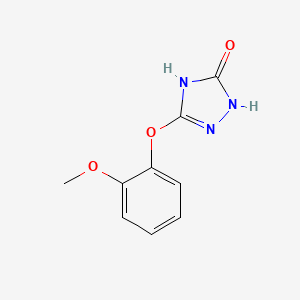
![Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-](/img/structure/B12920483.png)
![2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B12920487.png)
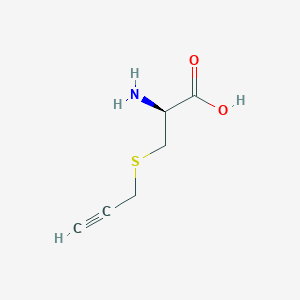
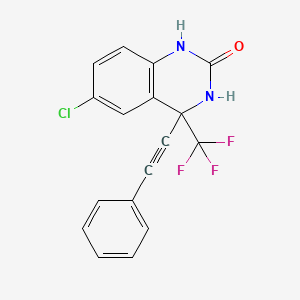
![3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione](/img/structure/B12920504.png)
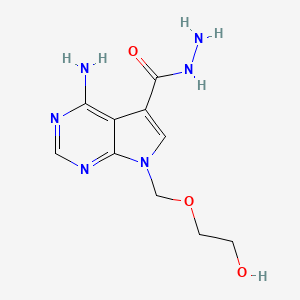

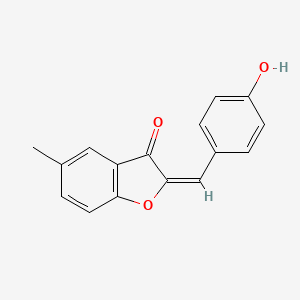
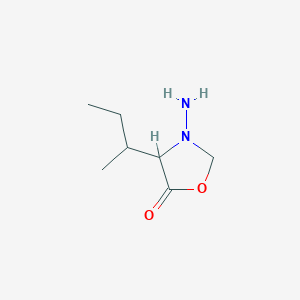
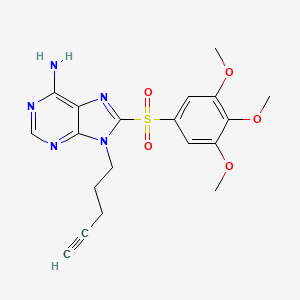
![4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920531.png)
